molecular formula C9H19NO B1523724 2-(trans-4-Aminocyclohexyl)propan-2-ol CAS No. 899806-45-2

2-(trans-4-Aminocyclohexyl)propan-2-ol

Cat. No. B1523724
CAS RN: 899806-45-2
M. Wt: 157.25 g/mol
InChI Key: IUGMKNUWVITXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trans-4-Aminocyclohexyl)propan-2-ol is a white solid organic heterocyclic compound . It is a pharmaceutical intermediate used for the synthesis of PIM Kinase Inhibitor TP-3654 , an orally available second-generation selective ATP-competitive proviral integration site inhibitor for the treatment of Moloney murine leukaemia virus (PIM) kinase .


Synthesis Analysis

The synthesis of this compound involves two steps . The first step involves the reaction of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate with MeMgBr in THF under N2 at 0 °C . The mixture is stirred at room temperature overnight and then quenched with saturated NH4Cl . The second step involves stirring a mixture of 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol and Pd(OH)2 in methanol and MeOH/NH3 under H2 at 50 °C for 72 hrs .


Molecular Structure Analysis

The molecular formula of this compound is C9H19NO . The InChI code is 1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3/t7-,8- .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.26 . It is a solid at room temperature . The storage temperature is 2-8°C, and it should be kept in a dark place and sealed in dry conditions .

Scientific Research Applications

Catalytic Hydrogenation

Mitchell (1970) studied the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, exploring catalyst systems to produce cis- or trans-4-t-butylmethylcyclohexanes. They found that using chloroplatinic acid and stannous chloride in propan-2-ol containing aqueous hydrogen bromide resulted in 95% of cis- and 5% of trans-product formation at room temperature and 1 atm. This study highlights a relevant application in producing specific isomers through catalytic hydrogenation processes (Mitchell, 1970).

Asymmetric Transfer Hydrogenation

Marson and Schwarz (2000) reported on amidic tetradentate catalysts that include two trans-1,2-cyclohexanediamine units linked via a dicarbonyl spacer. These catalysts were effective in the asymmetric transfer hydrogenation from propan-2-ol to aromatic ketones, achieving useful enantiomeric excesses. This illustrates another application of the compound in catalysis, particularly in producing specific enantiomers of products (Marson & Schwarz, 2000).

Synthesis of Aminocyclohexanols

Efange, Michelson, Dutta, and Parsons (1991) synthesized several 1,3-disubstituted propan-2-ols as potential acyclic mimics of vesicular acetylcholine transport inhibitors. Their research indicated that simple lipophilic acyclic vicinal amino alcohols can mimic the biological activity of more complex molecules, highlighting another application of these compounds in medicinal chemistry (Efange et al., 1991).

Transformation in Biodiesel Production

Modi, Reddy, Rao, and Prasad (2006) used propan-2-ol as an acyl acceptor for lipase-catalyzed biodiesel production from various vegetable oils. Their research demonstrates the role of propan-2-ol in enhancing the efficiency of biodiesel production, representing another important application of this compound (Modi et al., 2006).

Application in Photochemical Reactions

Al-Amoudi and Vernon (1999) conducted a study on the photochemical addition of secondary alcohols to maleimides, using propan-2-ol. This research provides insight into the compound's use in photochemical processes, which could have implications in synthetic chemistry and material science (Al-Amoudi & Vernon, 1999).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302+H312+H332-H314 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280-P305+P351+P338-P310, which involve wearing protective gloves/clothing and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a poison center or doctor in case of feeling unwell .

properties

IUPAC Name

2-(4-aminocyclohexyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGMKNUWVITXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693162
Record name 2-(4-Aminocyclohexyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

899806-45-2
Record name 2-(4-Aminocyclohexyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(4-Amino-cyclohexyl)-propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trans-4-Aminocyclohexyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(trans-4-Aminocyclohexyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(trans-4-Aminocyclohexyl)propan-2-ol
Reactant of Route 4
2-(trans-4-Aminocyclohexyl)propan-2-ol
Reactant of Route 5
2-(trans-4-Aminocyclohexyl)propan-2-ol
Reactant of Route 6
2-(trans-4-Aminocyclohexyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.